molecular formula C9H5Cl2NO2S B2831604 8-Chloroquinoline-5-sulfonyl chloride CAS No. 930396-13-7

8-Chloroquinoline-5-sulfonyl chloride

Cat. No.: B2831604
CAS No.: 930396-13-7
M. Wt: 262.1
InChI Key: VHALSBXKHKIRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S and a molecular weight of 262.11 . It is a solid substance that is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with chlorine and sulfonyl chloride substituents . The IUPAC Standard InChI is InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H .


Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . Its molecular formula is C9H5Cl2NO2S and it has a molecular weight of 262.11 .

Scientific Research Applications

Copper-Catalyzed Sulfonylation Reactions

8-Chloroquinoline-5-sulfonyl chloride has been utilized in copper-catalyzed sulfonylation reactions. For example, a protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed, showcasing excellent substrate tolerance and moderate to good yields under ambient conditions. This method is noteworthy for its efficiency in sulfonylating aliphatic sulfonyl chlorides, indicating a broad application scope in synthetic chemistry (Qiao et al., 2015). Additionally, copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds highlights the unique position selectivity and substrate scope of this reaction, further expanding its utility in the synthesis of complex molecules (Li et al., 2016).

Material Science and Photoluminescence Studies

In the field of material science, this compound has been instrumental in the functionalization of mesoporous silica. A novel method involved attaching 8-hydroxyquinoline to mesoporous silica via sulfonamide bond formation, followed by the covalent bonding of aluminum complexes. This resulted in materials with interesting photoluminescence properties, suggesting potential applications in sensing, imaging, and electronic devices (Badiei et al., 2011).

Synthesis of Coordination Compounds

The reactivity of this compound with various ligands has led to the synthesis of new coordination compounds. For instance, reactions with 8-aminoquinoline produced sulfonamides that, when reacted with Ni(II) salts, yielded complexes with interesting structural and magnetic properties. These studies provide insights into the coordination chemistry of nickel and the potential for developing novel materials and catalysts (Macías et al., 2002).

Ionic Liquid Extraction Systems

The utility of 8-sulfonamidoquinoline derivatives, potentially derived from this compound, as chelate extraction reagents in ionic liquid extraction systems has been explored. These derivatives demonstrated superior extractability for divalent metal cations in ionic liquid phases compared to traditional chloroform systems, showcasing their potential in developing more efficient and environmentally friendly extraction methodologies (Ajioka et al., 2008).

Safety and Hazards

The safety data sheet for 8-Quinolinesulfonyl chloride, a similar compound, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, to wash skin thoroughly after handling, and to wear protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

8-chloroquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHALSBXKHKIRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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